![molecular formula C12H12O B14593878 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol CAS No. 60512-43-8](/img/structure/B14593878.png)
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and an ethynyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Attachment of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroboration-oxidation of the corresponding alkyne.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of 1-[(4-Methylphenyl)ethynyl]cyclopropanone.
Reduction: Formation of 1-[(4-Methylphenyl)ethyl]cyclopropan-1-ol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The ethynyl group can undergo addition reactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-[(4-Methylphenyl)ethynyl]cyclopropane: Lacks the hydroxyl group, making it less polar and potentially less reactive in certain reactions.
1-[(4-Methylphenyl)ethynyl]cyclopropanone:
1-[(4-Methylphenyl)ethyl]cyclopropan-1-ol: Contains an ethyl group instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness: 1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and an ethynyl group on the cyclopropane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various research applications.
Properties
CAS No. |
60512-43-8 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H12O/c1-10-2-4-11(5-3-10)6-7-12(13)8-9-12/h2-5,13H,8-9H2,1H3 |
InChI Key |
NTIOTVRECGLBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
![1-(2-Methoxyphenyl)-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14593806.png)
![N-[(2S)-1-(Methylamino)-4-(methylsulfanyl)-1-oxobutan-2-yl]-4-nitrobenzamide](/img/structure/B14593820.png)
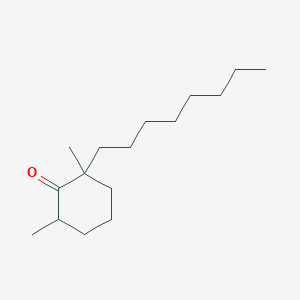
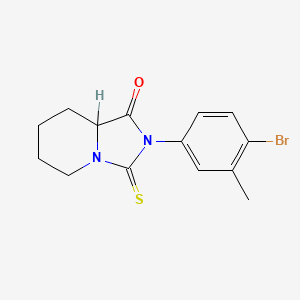



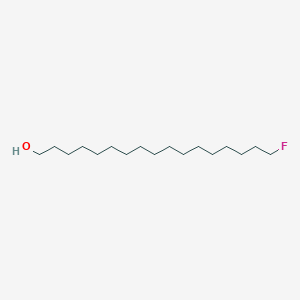
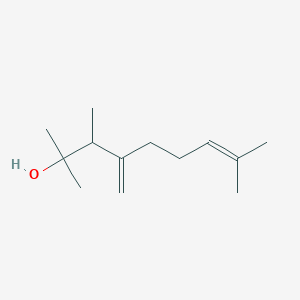

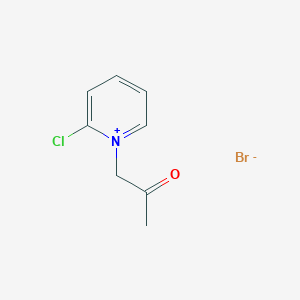
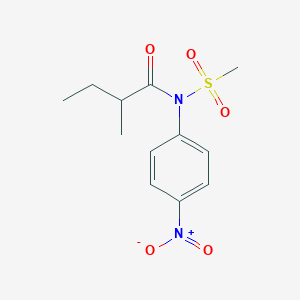
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
